2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study highlighted the synthesis of new pyrazoline and pyrazole derivatives, including 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide, and their potential antibacterial and antifungal activities. The research explored antimicrobial activity against organisms such as E. coli and S. aureus (Hassan, 2013).
Insecticidal Assessment
- Research involving the synthesis of heterocycles incorporating a thiadiazole moiety, including the mentioned compound, assessed their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer and Antimicrobial Applications
- Another study discussed the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety, with some compounds exhibiting anticancer and antimicrobial activities (Riyadh et al., 2013).
Synthesis as a Synthon
- A study focused on the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene as a synthon for the creation of 2H-pyran-2-ones and fused pyran-2-ones, indicating potential applications in organic synthesis and pharmaceutical research (Kočevar et al., 1992).
Modification for Anticancer Effect
- Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea was studied for its remarkable anticancer effects, highlighting the structural modifications to enhance anticancer properties (Wang et al., 2015).
Potential as Adenosine Human Receptor Antagonists
- A study identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for developing adenosine human (h) receptor antagonists, with several compounds possessing nanomolar affinity for the hA2A adenosine receptor. This indicates its potential in therapeutic applications, particularly in neurology (Falsini et al., 2017).
Antimicrobial Evaluation
- Research also included the synthesis and antimicrobial evaluation of various diazole derivatives bearing indole moieties, suggesting the compound's role in developing antimicrobial agents (Gomha & Riyadh, 2011).
Mechanism of Action
Target of Action
The compound’s primary targets appear to be α-glucosidase and c-Met kinase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . c-Met kinase is a protein that has been implicated in various types of cancer, including lung, breast, and cervical cancer .
Mode of Action
The compound interacts with its targets in a non-competitive manner . It binds directly to α-glucosidase, inhibiting its activity . This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby controlling blood glucose levels . As for c-Met kinase, the compound exhibits excellent inhibitory activity at the nanomolar level .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway, leading to a decrease in blood glucose levels . This can be beneficial in the treatment of type 2 diabetes . The inhibition of c-Met kinase can disrupt cell signaling pathways involved in cell growth and proliferation, potentially leading to anti-tumor effects .
Result of Action
The inhibition of α-glucosidase by the compound can lead to controlled blood glucose levels, providing a potential therapeutic approach for the treatment of type 2 diabetes . The compound’s inhibition of c-Met kinase can result in anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Properties
IUPAC Name |
2-indol-1-yl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-25-17-16-21-20-14(23(16)9-7-18-17)10-19-15(24)11-22-8-6-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYYSJWWNQEWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.